molecular formula C26H21N3O3S B2970507 N-benzyl-2-({5-benzyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide CAS No. 866873-65-6

N-benzyl-2-({5-benzyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide

Cat. No. B2970507
CAS RN: 866873-65-6
M. Wt: 455.53
InChI Key: JBIRUXGIQSUKDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-2-({5-benzyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C26H21N3O3S and its molecular weight is 455.53. The purity is usually 95%.
BenchChem offers high-quality N-benzyl-2-({5-benzyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-benzyl-2-({5-benzyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical and Biological Activities

N-benzyl-2-({5-benzyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide, a compound with a complex chemical structure, is involved in various scientific research areas, particularly in the field of chemistry and biology. This compound and its derivatives show potential in several biomedical applications.

  • Cytotoxic Agents and Enzyme Inhibitors : Some derivatives of this compound have been investigated for their activity as cytotoxic agents on certain cell lines and as inhibitors of specific enzymes, such as cathepsin B, which is implicated in cancer-related events (Spencer et al., 2009).

  • Antimicrobial and Hemolytic Agents : Another research focus is on the antimicrobial and hemolytic activities of derivatives of this compound. Certain synthesized derivatives have been found to be active against various microbial species, indicating their potential as antimicrobial agents (Rehman et al., 2016).

  • Antibacterial and Antifungal Activities : Further studies include the exploration of sulfanilamide derivatives of this compound for their antibacterial and antifungal properties. This research contributes to the development of new drugs in the fight against microbial resistance (Lahtinen et al., 2014).

  • Pharmacological Properties : Research also extends to the examination of the pharmacological properties of similar compounds. For instance, investigations into the sulfonation and glucuronidation of related compounds can provide insights into drug metabolism and efficacy (Wang et al., 2004).

  • Synthesis and Characterization : The synthesis and characterization of similar compounds are fundamental aspects of research, contributing to the understanding of their chemical properties and potential applications in various fields (Siddiqui et al., 2013).

  • Anticancer Activity : Additionally, some derivatives have been studied for their potential antitumor activities, indicating their possible use in cancer treatment (Albratty et al., 2017).

  • Computational and Theoretical Studies : Theoretical and computational studies on similar compounds have been conducted to understand their reactivity and potential biological activities, which is crucial for drug design and discovery (Fahim & Ismael, 2021).

properties

IUPAC Name

N-benzyl-2-[(3-benzyl-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N3O3S/c30-22(27-15-18-9-3-1-4-10-18)17-33-26-28-23-20-13-7-8-14-21(20)32-24(23)25(31)29(26)16-19-11-5-2-6-12-19/h1-14H,15-17H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBIRUXGIQSUKDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4)OC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-2-({5-benzyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide

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